![molecular formula C12H12N2O3 B3003113 N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide CAS No. 118179-10-5](/img/structure/B3003113.png)
N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide
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Description
“N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), and a phenoxy group, which is a phenyl ring connected to an oxygen atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the phenoxy group. These functional groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The oxazole ring and the phenoxy group in the compound can potentially undergo various chemical reactions. The oxazole ring, for example, can participate in electrophilic substitution reactions, while the phenoxy group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the phenoxy group. For example, the compound might exhibit polarity due to the presence of the oxygen atom in the phenoxy group .Future Directions
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-12(17-14-9)13-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNVITUGQRFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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